molecular formula C5H4Cl2N2O B1459715 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1858240-03-5

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1459715
CAS No.: 1858240-03-5
M. Wt: 179 g/mol
InChI Key: BXYOHZJDXAOFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 1858240-03-5) is a chemical compound with significant potential in various biological applications. Its molecular formula is C5_5H4_4Cl2_2N2_2O, and it has a molecular weight of 179 g/mol. This compound is recognized for its utility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activities. A study highlighted the synthesis of various pyrazole derivatives that showed significant antibacterial and antifungal properties. Specifically, compounds derived from pyrazoles have been investigated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the 1H-pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, the presence of the pyrazole ring has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
4-Chloro-5-methyl-1H-pyrazoleBreast (MDA-MB-231)15.2
1-Aryl-1H-pyrazoleLung12.5
Pyrazole-based analogsColorectal10.8

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives can act as anti-inflammatory agents. A review reported that certain pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

Compound NameCOX Inhibition (%)Reference
Pyrazole derivative A70
Pyrazole derivative B65
4-Chloro-5-methyl-1H-pyrazole68

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The chlorinated pyrazole structure can enhance binding affinity to enzymes and receptors involved in critical biological pathways. For example, its interaction with COX enzymes inhibits the formation of pro-inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • Case Study on Antimicrobial Activity : In vitro studies demonstrated that a series of synthesized pyrazoles showed potent activity against multi-drug resistant bacterial strains, suggesting their potential as lead compounds in antibiotic development.
  • Case Study on Anticancer Activity : A specific derivative was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, with further studies indicating mechanisms involving apoptosis and cell cycle arrest.

Scientific Research Applications

Organic Synthesis

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or azides.
  • Hydrolysis : This compound can be hydrolyzed to form carboxylic acids.
  • Condensation Reactions : It can react with amines to form amides.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the development of bioactive compounds. It has shown promise in:

  • Antifungal Activity : Research indicates effectiveness against fungal pathogens such as Pyricularia oryzae and Rhizoctonia solani, inhibiting key enzymatic processes within these organisms .

Agricultural Science

In agriculture, this compound is utilized in the formulation of agrochemicals due to its antifungal properties, providing an effective means of disease control in crops.

The biological activity of this compound includes:

  • Antifungal Properties : Effective against several fungal pathogens, it disrupts spore germination and mycelial growth.

Case Study 1: Antifungal Research

A study highlighted the compound's effectiveness against Botrytis cinerea, a significant pathogen in horticulture. The mechanism involves the compound's electrophilic nature, allowing it to interact with nucleophiles in fungal cells .

Case Study 2: Medicinal Applications

Investigations into the anticancer effects of pyrazole derivatives have revealed that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines .

Comparison with Related Compounds

Compound NameReactivityApplications
This compoundHigh due to carbonyl chloride groupOrganic synthesis, antifungal agents
4-Chloro-5-methylpyrazoleModerateIntermediate in organic synthesis
4-Chloro-5-methylpyrazole carboxylic acidLower than carbonyl chlorideLess reactive for synthetic purposes

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYOHZJDXAOFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231640
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-03-5
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 3
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 4
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.